3,4,5-triethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-5-27-16-12-14(13-17(28-6-2)19(16)29-7-3)20(26)23-22-25-24-21(30-22)15-10-8-9-11-18(15)31-4/h8-13H,5-7H2,1-4H3,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWYJXKQKWTEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-(Methylthio)Benzoyl Hydrazide
The most widely reported method for synthesizing 2-amino-1,3,4-oxadiazoles involves cyclization of acylhydrazides. For this derivative:
- Hydrazide Formation : 2-(Methylthio)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with hydrazine hydrate to yield 2-(methylthio)benzoyl hydrazide.
- Oxidative Cyclization : The hydrazide undergoes cyclization using iodine (I₂) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, producing the oxadiazole ring. This method offers yields up to 88%.
Alternative Methods :
- Phosphorus Oxychloride (POCl₃)-Mediated Cyclization : Heating the hydrazide with POCl₃ at reflux for 4 hours achieves cyclization with 92% yield but requires careful handling due to POCl₃’s corrosive nature.
- Electrochemical Oxidation : A green chemistry approach using acetonitrile and lithium perchlorate (LiClO₄) at room temperature with a platinum electrode achieves 85% yield.
Synthesis of 3,4,5-Triethoxybenzoyl Chloride
- Esterification : 3,4,5-Trihydroxybenzoic acid is treated with ethyl bromide and potassium carbonate in dimethylformamide (DMF) to form 3,4,5-triethoxybenzoic acid ethyl ester.
- Saponification : The ester is hydrolyzed using aqueous NaOH to yield 3,4,5-triethoxybenzoic acid.
- Chlorination : Reaction with thionyl chloride (SOCl₂) at reflux for 2 hours converts the acid to 3,4,5-triethoxybenzoyl chloride, isolated via distillation under reduced pressure.
Amide Bond Formation: Coupling of Fragments
Schotten-Baumann Reaction
The oxadiazol-2-amine is dissolved in aqueous NaOH, and 3,4,5-triethoxybenzoyl chloride in dichloromethane (DCM) is added dropwise at 0°C. The mixture is stirred for 3 hours, yielding the target compound with 75% efficiency.
Peptide Coupling Reagents
HATU-Mediated Coupling :
- Conditions : 5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-amine, 3,4,5-triethoxybenzoic acid, HATU, and N,N-diisopropylethylamine (DIPEA) in DCM at room temperature for 12 hours.
- Yield : 89% after column chromatography.
T3P® (Propanephosphonic Acid Anhydride) :
- Conditions : Reagents combined in ethyl acetate at 50°C for 6 hours.
- Advantages : Eco-friendly, minimal epimerization, 91% yield.
Comparative Analysis of Synthetic Routes
| Method | Cyclization Agent | Coupling Reagent | Yield (%) | Key Advantages |
|---|---|---|---|---|
| I₂/DMSO | Iodine | HATU | 88 | Mild conditions, high regioselectivity |
| POCl₃ Reflux | POCl₃ | Schotten-Baumann | 92 | High yield, rapid |
| Electrochemical | LiClO₄ | T3P® | 85 | Solvent-free, sustainable |
Characterization and Validation
Challenges and Optimization
- Triethoxy Group Stability : Prolonged exposure to acidic conditions during cyclization may cleave ethoxy groups. Using milder oxidants like iodine mitigates this.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures. DCM balances reactivity and solubility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide core, potentially leading to ring opening or amine formation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to amine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.
Biological Research: The compound can be used to study the interactions of oxadiazole derivatives with biological targets.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the triethoxy groups could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness arises from the synergistic effects of its substituents. Below is a comparison with structurally related oxadiazole and benzamide derivatives:
Key Observations:
Substituent Effects: Ethoxy groups (vs. methoxy or halogens) improve solubility and may reduce toxicity. For example, replacing chlorine (in N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide) with ethoxy groups enhances metabolic stability .
Biological Activity Trends :
- Oxadiazoles with electron-withdrawing groups (e.g., chlorine, sulfonyl) often show stronger antimicrobial activity but lower solubility .
- Compounds with multiple ethoxy groups (e.g., 3,4,5-triethoxy derivatives) exhibit balanced solubility and reactivity, making them versatile for pharmaceutical applications .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Lipinski Compliance |
|---|---|---|---|---|
| Target Compound | ~475* | ~3.5 | ~0.1 (DMSO) | Borderline† |
| N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide | 377.8 | 3.2 | 0.3 (DMSO) | Yes |
| 3,4,5-Triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | 595.6 | 4.8 | <0.01 (Water) | No‡ |
*Estimated based on analogous structure in ; †Molecular weight (~475) approaches Lipinski’s limit of 500; ‡Exceeds logP >5 .
Key Insights:
- The target compound’s molecular weight (~475) is near the upper limit for oral bioavailability, necessitating formulation optimization.
- logP ~3.5 suggests moderate lipophilicity, balancing membrane permeability and solubility.
Mechanistic and Application Differences
- Antimicrobial Activity : The methylthio group may disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase, a mechanism seen in related oxadiazoles .
- Anticancer Potential: Ethoxy-substituted benzamides are known to intercalate DNA or inhibit topoisomerases, while oxadiazoles induce apoptosis via ROS generation .
- Industrial Applications : The target compound’s stability under varied conditions (due to ethoxy groups) makes it suitable for catalytic or material science applications, unlike more labile analogs .
Biological Activity
3,4,5-triethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of several functional groups:
- Ethoxy groups : Contribute to solubility and reactivity.
- Methylthio group : Enhances biological activity through electronic effects.
- Oxadiazole moiety : Known for its role in various biological activities.
IUPAC Name : 3,4,5-triethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS Number : 886925-15-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various pathways:
- Oxidative Stress Modulation : The compound may inhibit enzymes that contribute to oxidative stress, protecting neuronal cells from damage.
- Neuroprotective Properties : Research suggests it may have applications in treating neurodegenerative diseases by preventing apoptosis in neuronal cells.
Antioxidant Activity
Studies indicate that compounds containing oxadiazole rings exhibit significant antioxidant properties. This is crucial for neuroprotection as oxidative stress is a major contributor to neurodegenerative disorders.
Anticancer Activity
Preliminary investigations have shown that derivatives of oxadiazole compounds can inhibit cancer cell proliferation. For instance:
- Case Study : A related oxadiazole derivative demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .
Antimicrobial Activity
The presence of the methylthio group enhances the compound's antimicrobial properties. Research has indicated that similar compounds exhibit bactericidal effects comparable to established antibiotics.
Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
Q & A
What are the optimal synthetic routes for 3,4,5-triethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how do reaction conditions influence yield?
Level: Basic
Answer:
The synthesis typically involves cyclization of a thiosemicarbazide intermediate followed by coupling with 3,4,5-triethoxybenzoyl chloride. Key steps include:
- Oxadiazole formation: Cyclization under acidic conditions (e.g., H₂SO₄) or using dehydrating agents like POCl₃ at 80–100°C .
- Coupling reaction: Amide bond formation via reaction of the oxadiazole-2-amine with benzoyl chloride derivatives in dichloromethane/triethylamine .
Yield optimization requires precise pH control (pH 4–6 for cyclization) and inert atmospheres to prevent oxidation of the methylthio group .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Level: Basic
Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., triethoxy groups at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and oxadiazole ring protons (δ 8.1–8.3 ppm) .
- X-ray crystallography: Resolves 3D conformation, including π-π stacking between the oxadiazole and benzamide rings .
- HPLC-MS: Ensures purity (>95%) and detects byproducts like unreacted thiosemicarbazide .
How can computational modeling predict the compound’s bioactivity and binding modes?
Level: Advanced
Answer:
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Exact exchange functionals (e.g., B3LYP) improve accuracy for sulfur-containing groups .
- Molecular docking: Predicts interactions with targets like carbonic anhydrase II (hCA II). The oxadiazole ring’s nitrogen atoms form hydrogen bonds with Thr199, while the methylthio group enhances hydrophobic contacts .
Validation requires correlation with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .
What mechanisms underlie its reported anticancer activity, and how do structural modifications alter potency?
Level: Advanced
Answer:
The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. Key structural determinants:
- Triethoxy groups: Increase solubility and membrane permeability compared to trimethoxy analogs .
- Methylthio group: Enhances selectivity for cancer cells by modulating redox signaling pathways .
Contradictions in cytotoxicity data (e.g., variable IC₅₀ values across cell lines) may arise from differences in assay conditions (e.g., serum concentration) or metabolic stability .
How can researchers resolve discrepancies in reported bioactivity data for this compound?
Level: Advanced
Answer:
- Standardized assays: Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., paclitaxel for tubulin inhibitors) .
- Structural verification: Confirm batch purity via LC-MS to rule out degradation products .
- Meta-analysis: Compare substituent effects across analogs (e.g., ethoxy vs. methoxy groups reduce log P by ~0.5, altering bioavailability) .
What strategies improve the compound’s metabolic stability for in vivo studies?
Level: Advanced
Answer:
- Prodrug design: Mask the methylthio group as a sulfoxide to reduce hepatic clearance .
- Formulation: Use liposomal encapsulation to enhance plasma half-life .
- Structural tweaks: Replace the oxadiazole with a 1,2,4-triazole to resist hydrolytic degradation .
How does the compound’s selectivity for cancer cells compare to normal cells?
Level: Advanced
Answer:
Selectivity is assessed via:
- Therapeutic index (TI): TI >10 in NCI-60 panel assays indicates preferential toxicity toward melanoma (e.g., SK-MEL-28) due to overexpression of ROS-scavenging proteins .
- Off-target profiling: Screen against primary human hepatocytes to rule out liver toxicity .
What in silico tools are best suited for SAR studies of this compound?
Level: Advanced
Answer:
- QSAR models: Use CoMFA/CoMSIA to correlate substituent bulkiness (e.g., ethoxy vs. methoxy) with tubulin inhibition .
- ADMET prediction: SwissADME evaluates drug-likeness; the compound’s log P (~3.2) and PSA (~82.6 Ų) align with Lipinski’s criteria .
How can researchers validate computational predictions of enzyme inhibition?
Level: Advanced
Answer:
- Enzyme kinetics: Measure Ki values via Lineweaver-Burk plots for hCA II inhibition .
- Crystallography: Resolve co-crystal structures to confirm docking poses (e.g., oxadiazole-Thr199 hydrogen bonding) .
What are the critical challenges in scaling up synthesis, and how are they addressed?
Level: Advanced
Answer:
- Byproduct formation: Optimize POCl₃ stoichiometry during cyclization to minimize oxadiazole dimerization .
- Scale-up tools: Use continuous flow reactors for improved heat transfer and yield consistency (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
